Euquinine

説明

The exact mass of the compound Quinine ethylcarbonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Euquinine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Euquinine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

[(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] ethyl carbonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O4/c1-4-15-14-25-11-9-16(15)12-21(25)22(29-23(26)28-5-2)18-8-10-24-20-7-6-17(27-3)13-19(18)20/h4,6-8,10,13,15-16,21-22H,1,5,9,11-12,14H2,2-3H3/t15-,16-,21-,22+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSBRKSWSLRQPJW-WWLNLUSPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OC(C1CC2CCN1CC2C=C)C3=C4C=C(C=CC4=NC=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)O[C@@H]([C@@H]1C[C@@H]2CCN1C[C@@H]2C=C)C3=C4C=C(C=CC4=NC=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0045965 |

Source

|

| Record name | Quinine ethyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83-75-0 |

Source

|

| Record name | Euquinine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinine ethylcarbonate [JAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinine ethyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl quinine carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.364 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUININE ETHYLCARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2V8911157 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Euquinine's Mechanism of Action Against Plasmodium falciparum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euquinine, or quinine ethyl carbonate, is a tasteless and odorless derivative of quinine, a foundational antimalarial drug.[1] While direct and extensive research on the specific molecular interactions of euquinine with Plasmodium falciparum is limited, its structural relationship to quinine strongly suggests a shared mechanism of action. It is widely accepted that euquinine acts as a prodrug, being hydrolyzed in vivo to release quinine, the active antimalarial compound. This guide, therefore, focuses on the well-documented and putative mechanisms of action of quinine against P. falciparum, providing an in-depth technical overview for research and drug development purposes.

The primary mechanism of action of quinine is believed to be the disruption of heme detoxification in the parasite by inhibiting the formation of hemozoin.[2] Additionally, several other mechanisms have been proposed, including the inhibition of nucleic acid and protein synthesis, interference with glycolysis, and the targeting of specific parasitic enzymes such as purine nucleoside phosphorylase (PfPNP).[2][3] This guide will delve into these mechanisms, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Primary Mechanism of Action: Inhibition of Hemozoin Biocrystallization

The most widely accepted hypothesis for quinine's antimalarial activity centers on its ability to interfere with the parasite's heme detoxification pathway.[2] During its intraerythrocytic stage, P. falciparum digests large amounts of host hemoglobin in its acidic food vacuole to obtain essential amino acids. This process releases vast quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself from the oxidative damage caused by free heme, the parasite biocrystallizes it into an inert, insoluble polymer called hemozoin, also known as malaria pigment.[2]

Quinine, being a weak base, is thought to accumulate in the acidic food vacuole of the parasite. Here, it is believed to inhibit hemozoin formation through several proposed mechanisms:

-

Capping Hemozoin Crystal Growth: Quinine may bind to the growing faces of hemozoin crystals, preventing the addition of further heme molecules and thus halting crystal elongation.

-

Complexation with Free Heme: Quinine can form a complex with free heme, preventing its incorporation into the hemozoin crystal. This complex may also be toxic to the parasite.

-

Inhibition of Heme Polymerase: While the existence of a specific "heme polymerase" enzyme is debated, quinine may interfere with the catalytic activity of lipids or proteins that facilitate hemozoin formation.

The inhibition of hemozoin formation leads to the accumulation of toxic free heme within the parasite's food vacuole. This excess heme can generate reactive oxygen species (ROS), leading to lipid peroxidation, protein and DNA damage, and ultimately, parasite death.

Secondary and Putative Mechanisms of Action

While hemozoin inhibition is considered the primary mechanism, other cellular processes in P. falciparum have been identified as potential targets for quinine.

Inhibition of Nucleic Acid and Protein Synthesis

In vitro studies have indicated that quinine can inhibit both nucleic acid and protein synthesis in P. falciparum.[2] The precise molecular basis for this inhibition is not fully elucidated but may be a downstream effect of the disruption of other vital cellular processes or a direct interaction with the machinery of DNA replication, transcription, or translation. The ³H-hypoxanthine uptake inhibition assay is a standard method to quantify the impact of antimalarial compounds on parasite nucleic acid synthesis.

Inhibition of Glycolysis

P. falciparum relies heavily on glycolysis for energy production during its asexual blood stage. Some studies suggest that quinine may inhibit glycolysis in the parasite.[2] However, research indicates that parasite glycolysis is relatively resistant to quinine compared to its effects on nucleic acid and protein synthesis.[4] The inhibition of lactate production from glucose is a measure of the impact on glycolysis.

Targeting of Plasmodium falciparum Purine Nucleoside Phosphorylase (PfPNP)

Recent research has identified P. falciparum purine nucleoside phosphorylase (PfPNP) as a specific binding target of quinine.[3][5] PfPNP is a key enzyme in the parasite's purine salvage pathway, which is essential for the synthesis of nucleic acids, as the parasite cannot synthesize purines de novo. Quinine has been shown to bind to PfPNP with low nanomolar affinity, suggesting that inhibition of this enzyme could significantly contribute to its antimalarial effect.[3]

Quantitative Data Summary

The in vitro activity of quinine and its derivatives against various strains of P. falciparum is typically reported as the 50% inhibitory concentration (IC50). The following tables summarize representative IC50 values from the literature.

Table 1: In Vitro Activity of Quinine Against P. falciparum Strains

| Compound | P. falciparum Strain | IC50 (nM) | Reference |

| Quinine | 3D7 (Quinine-sensitive) | 56 | |

| Quinine | Dd2 (Multi-drug resistant) | >500 | |

| Quinine | HB3 (Chloroquine-sensitive) | <500 | |

| Quinine | FCQ-27/PNG | Not specified |

Table 2: In Vitro Activity of Quinine Derivatives Against P. falciparum Strains

| Compound Derivative | P. falciparum Strain | IC50 (nM) | Reference |

| HEQ (Hydroxyethylapoquinine) | 3D7 | >300 | |

| HEAQ | 3D7 | >300 | |

| HEQD | 3D7 | 111 | |

| HEAQD | 3D7 | >300 | |

| QN-7 (phenyl derivative) | Dd2 | <200 | |

| QN-8 (ethyl ester derivative) | Dd2 | <200 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the mechanism of action of antimalarial compounds like quinine.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This assay measures the inhibition of parasite growth by quantifying the parasite's DNA.

Materials:

-

P. falciparum culture (synchronized to the ring stage)

-

Complete parasite culture medium (RPMI-1640 with L-glutamine, HEPES, hypoxanthine, gentamicin, and 10% human serum or 0.5% Albumax II)

-

Human erythrocytes

-

96-well black, clear-bottom microplates

-

Test compound (quinine) dissolved in DMSO and serially diluted in culture medium

-

Lysis buffer: 20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100

-

SYBR Green I dye (10,000x stock in DMSO) diluted to 2x in lysis buffer

Procedure:

-

Prepare a parasite culture with 2% hematocrit and 0.5% parasitemia.

-

Add 100 µL of the parasite culture to each well of a 96-well plate.

-

Add 100 µL of the serially diluted test compound to the wells. Include positive (parasitized red blood cells without drug) and negative (uninfected red blood cells) controls.

-

Incubate the plate for 72 hours at 37°C in a humidified, gassed (5% CO₂, 5% O₂, 90% N₂) environment.

-

After incubation, add 100 µL of lysis buffer containing 2x SYBR Green I to each well.

-

Incubate the plate in the dark at room temperature for 1 hour.

-

Measure the fluorescence using a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.

-

Calculate the IC50 values by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Inhibition of Nucleic Acid Synthesis (³H-Hypoxanthine Incorporation Assay)

This assay measures the incorporation of radiolabeled hypoxanthine into the parasite's DNA as an indicator of nucleic acid synthesis.

Materials:

-

P. falciparum culture (synchronized to the ring stage)

-

Hypoxanthine-free culture medium

-

Human erythrocytes

-

96-well microplates

-

Test compound (quinine) serially diluted in hypoxanthine-free medium

-

³H-hypoxanthine

-

Cell harvester

-

Scintillation fluid and counter

Procedure:

-

Prepare a parasite culture with 2% hematocrit and 0.5% parasitemia in hypoxanthine-free medium.

-

Add 200 µL of the parasite culture to each well of a 96-well plate containing 25 µL of the serially diluted test compound.

-

Incubate the plate for 24 hours at 37°C in a gassed environment.

-

Add 0.5 µCi of ³H-hypoxanthine to each well.

-

Incubate for an additional 18-24 hours.

-

Freeze the plate at -20°C to lyse the cells.

-

Thaw the plate and harvest the contents of each well onto a glass fiber filter mat using a cell harvester.

-

Wash the filter mat to remove unincorporated ³H-hypoxanthine.

-

Dry the filter mat and place it in a scintillation vial with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Calculate IC50 values as described for the SYBR Green I assay.

Hemozoin Inhibition Assay (Spectrophotometric)

This cell-free assay measures the ability of a compound to inhibit the formation of β-hematin (synthetic hemozoin).

Materials:

-

Hemin chloride

-

Sodium acetate buffer (pH 4.8)

-

Tween 20

-

Test compound (quinine) dissolved in DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a solution of hemin in DMSO.

-

In a 96-well plate, add the sodium acetate buffer.

-

Add the test compound at various concentrations.

-

Initiate the reaction by adding the hemin solution.

-

Incubate the plate at 37°C for 18-24 hours to allow for β-hematin formation.

-

After incubation, centrifuge the plate to pellet the β-hematin.

-

Remove the supernatant containing unreacted hemin.

-

Wash the pellet with DMSO to remove any remaining unreacted hemin.

-

Dissolve the β-hematin pellet in a known volume of NaOH.

-

Measure the absorbance of the dissolved β-hematin at 405 nm.

-

Calculate the percentage of inhibition of β-hematin formation compared to a no-drug control.

Mandatory Visualizations

Heme Detoxification Pathway in Plasmodium falciparum

Caption: The heme detoxification pathway in P. falciparum and the inhibitory action of quinine.

Experimental Workflow for In Vitro Antiplasmodial Activity Assay

Caption: Workflow for determining the in vitro antiplasmodial activity of quinine using the SYBR Green I assay.

References

- 1. Quinine - Wikipedia [en.wikipedia.org]

- 2. Historical Review: Problematic Malaria Prophylaxis with Quinine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimalarial Quinolones: Synthesis, potency, and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Investigating the activity of quinine analogues versus chloroquine resistant Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A comparison of the antimalarial activity of the cinchona alkaloids against Plasmodium falciparum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Properties of Quinine Ethyl Carbonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinine Ethyl Carbonate, a derivative of the well-known antimalarial drug quinine, is a tasteless and odorless crystalline compound. This modification of the parent molecule is of significant interest in pharmaceutical development, aiming to improve palatability and potentially alter pharmacokinetic properties. This technical guide provides an in-depth overview of the core physicochemical properties of quinine ethyl carbonate, complete with experimental protocols and visualizations to support research and development activities.

Chemical and Physical Properties

Quinine Ethyl Carbonate is characterized by the addition of an ethyl carbonate group to the hydroxyl moiety of quinine. This structural modification influences its physical and chemical characteristics.

Chemical Structure:

-

IUPAC Name: [(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] ethyl carbonate[1]

-

CAS Number: 83-75-0[2]

-

Chemical Formula: C₂₃H₂₈N₂O₄[2]

-

Molecular Weight: 396.48 g/mol [2]

Physicochemical Data Summary

The quantitative physicochemical properties of quinine ethyl carbonate are summarized in the table below. It is important to note that while extensive data is available for the parent compound, quinine, specific experimental values for the melting point and pKa of quinine ethyl carbonate are not readily found in the public domain.

| Property | Value | Reference |

| Appearance | White crystals; odorless and initially tasteless, developing a bitter taste. | [3] |

| Molecular Formula | C₂₃H₂₈N₂O₄ | [2] |

| Molecular Weight | 396.48 g/mol | [2] |

| Melting Point | Not available. For reference, the melting point of quinine is 173-175 °C. | |

| Boiling Point | 526.3°C at 760 mmHg | |

| Solubility | - Water: Practically insoluble- Methanol: Very soluble- Ethanol (95% & 99.5%): Freely soluble- Diethyl Ether: Soluble- Dilute Hydrochloric Acid: Dissolves | [3] |

| pKa | Not available. For reference, the pKa values for quinine are approximately 4.21 and 7.73. | |

| Optical Rotation | [α]ᴅ: -42.2° to -44.0° (c=1 in methanol) | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of quinine ethyl carbonate.

Ultraviolet-Visible (UV-Vis) Spectroscopy

A UV-Vis spectrum of quinine ethyl carbonate in methanol (1 in 20,000 solution) shows characteristic absorption maxima. For comparison, quinine's UV absorption peaks at approximately 350 nm in UVA.[4][5]

Infrared (IR) Spectroscopy

The IR spectrum, typically obtained using a potassium bromide (KBr) disk method, will exhibit characteristic peaks for the functional groups present in the molecule. Key expected absorptions include those for the aromatic quinoline system, the C-O stretching of the ether and carbonate groups, and C-H stretching of the aliphatic and aromatic components.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum would show characteristic signals for the quinoline and quinuclidine ring protons, the vinyl group protons, and the methoxy group protons, similar to quinine. Additionally, new signals corresponding to the ethyl group of the carbonate moiety would be present: a triplet around 1.2-1.4 ppm (CH₃) and a quartet around 4.1-4.3 ppm (CH₂). The proton at the C9 position, where the carbonate is attached, would likely experience a downfield shift compared to its position in quinine.

-

¹³C NMR: The spectrum would display signals for all 23 carbon atoms. In addition to the signals corresponding to the quinine skeleton, new resonances for the ethyl group (a methyl carbon around 14 ppm and a methylene carbon around 64 ppm) and the carbonyl carbon of the carbonate group (around 155 ppm) would be observed. The chemical shift of the C9 carbon would also be significantly affected by the attached carbonate group.

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are provided below.

Melting Point Determination (Capillary Method)

This method is used to determine the temperature range over which the crystalline solid melts.

Methodology:

-

Sample Preparation: A small amount of the quinine ethyl carbonate crystals is finely ground into a powder. The open end of a capillary tube is tapped into the powder to introduce a small amount of the sample.

-

Packing: The capillary tube is inverted and tapped gently to pack the sample into the sealed bottom. The packed sample height should be approximately 2-3 mm.

-

Measurement: The packed capillary tube is placed in a melting point apparatus (e.g., Mel-Temp or Thiele tube).

-

Heating: The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.

-

Observation: The temperatures at which the first droplet of liquid appears (onset of melting) and at which the entire solid phase has liquefied (completion of melting) are recorded. This range is reported as the melting point.

References

- 1. Quinine Ethylcarbonate | C23H28N2O4 | CID 6975516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Quinine-ethyl-carbonate | C23H28N2O4 | CID 5702001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 4. 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods (Part 2) - Magritek [magritek.com]

- 5. Quinine - Wikipedia [en.wikipedia.org]

- 6. magritek.com [magritek.com]

- 7. 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1 - Magritek [magritek.com]

- 8. rsc.org [rsc.org]

Euquinine: A Technical Guide to its Synthesis and Chemical Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Euquinine, or quinine ethyl carbonate, is a derivative of the well-known antimalarial drug, quinine.[1][2] This document provides a detailed overview of the chemical structure and synthesis of Euquinine. It is intended to serve as a technical resource for researchers and professionals in the fields of medicinal chemistry and drug development. The guide includes a summary of its physicochemical properties, a proposed synthesis protocol, and diagrams illustrating the synthetic pathway and experimental workflow.

Chemical Structure

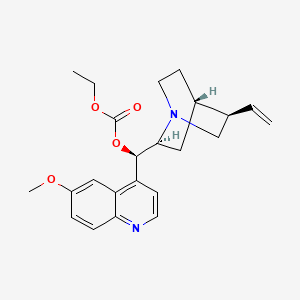

Euquinine is the ethyl carbonate ester of quinine. The core structure consists of a quinoline and a quinuclidine ring system linked by a methanol bridge, characteristic of cinchona alkaloids. The ethyl carbonate group is attached to the hydroxyl group at the C-9 position of the quinine molecule.

IUPAC Name: [(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] ethyl carbonate

Chemical Formula: C₂₃H₂₈N₂O₄

Molecular Weight: 396.48 g/mol [3]

Synthesis of Euquinine

The synthesis of Euquinine involves the esterification of the secondary hydroxyl group of quinine with ethyl chloroformate. This reaction is a standard method for the formation of carbonates from alcohols.

Proposed Synthetic Pathway

The reaction proceeds via a nucleophilic acyl substitution where the hydroxyl group of quinine acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl chloroformate. A base is typically used to neutralize the hydrochloric acid byproduct.

Caption: Proposed reaction for the synthesis of Euquinine.

Experimental Protocol

Materials:

-

Quinine

-

Ethyl chloroformate[4]

-

Anhydrous solvent (e.g., Dichloromethane, Chloroform, or Tetrahydrofuran)

-

A non-nucleophilic base (e.g., Pyridine or Triethylamine)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

-

Dissolution: Dissolve quinine in an anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: Add the base to the solution and stir. The base acts as a scavenger for the HCl produced during the reaction.

-

Addition of Ethyl Chloroformate: Slowly add ethyl chloroformate to the stirred solution at a controlled temperature (typically 0 °C to room temperature).

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, quench the reaction by adding water or a saturated solution of sodium bicarbonate.

-

Separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to isolate the pure Euquinine.

-

-

Characterization: Characterize the purified product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.

Caption: General experimental workflow for Euquinine synthesis.

Quantitative Data

The following tables summarize the available quantitative data for Euquinine.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₃H₂₈N₂O₄ | [2] |

| Molecular Weight | 396.48 g/mol | [3] |

| Melting Point | 94-95 °C | [3] |

| Optical Rotation [α]D | -42.2° to -44.0° (in methanol) | [5] |

| Water Solubility | Insoluble | [3] |

| Solubility | DMSO: 79 mg/mL, Ethanol: 79 mg/mL | [3] |

Table 2: Spectral Data (Predicted and Related Compounds)

While specific spectral data for Euquinine was not found in the search results, data for the parent compound, quinine, is well-documented and can be used as a reference for structural confirmation.

| Spectral Data Type | Quinine (Parent Compound) - Key Features | Reference |

| ¹H NMR (in DMSO-d₆) | Aromatic protons (δ 7.0-8.8 ppm), Vinyl group protons (δ 4.9-6.0 ppm), Methoxy group protons (δ ~3.9 ppm) | [6] |

| ¹³C NMR (in DMSO-d₆) | Quinoline carbons (δ 100-160 ppm), Quinuclidine carbons (δ 20-60 ppm), Methoxy carbon (δ ~55 ppm) | [6] |

| Mass Spectrometry | Expected [M+H]⁺ ion for Euquinine at m/z 397.21 |

Mechanism of Action

Euquinine is reported to have anti-Plasmodium falciparum activity.[1][3] Its mechanism of action is believed to be similar to that of quinine. Quinine acts as a blood schizonticide by accumulating in the acidic food vacuoles of the parasite.[7] There, it is thought to interfere with the detoxification of heme, a byproduct of hemoglobin digestion. Specifically, it is proposed to inhibit the enzyme heme polymerase, leading to the accumulation of toxic free heme, which ultimately kills the parasite.[7]

Conclusion

This technical guide provides a summary of the synthesis and chemical structure of Euquinine. The synthesis is a straightforward esterification of quinine, and a general protocol has been outlined. The provided quantitative data offers a baseline for the physicochemical properties of the compound. Further research to delineate the specific biological activity and potential therapeutic applications of Euquinine is warranted.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. CAS 83-75-0: Euquinine | CymitQuimica [cymitquimica.com]

- 3. EUQUININE | 83-75-0 [chemicalbook.com]

- 4. ETHYL CHLOROFORMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 6. magritek.com [magritek.com]

- 7. go.drugbank.com [go.drugbank.com]

The Bioavailability and Pharmacokinetics of Euquinine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euquinine, also known as quinine ethyl carbonate, is a tasteless and odorless derivative of quinine, a primary antimalarial agent. Its improved palatability makes it a more suitable alternative for pediatric and geriatric patients. This technical guide provides an in-depth analysis of the bioavailability and pharmacokinetic profile of euquinine, offering valuable data and methodologies for researchers and professionals in drug development.

Bioavailability of Euquinine

The bioavailability of a drug is a critical pharmacokinetic parameter that measures the extent and rate at which the active moiety is absorbed from a drug product and becomes available at the site of action. A key study conducted by Jamaludin et al. (1988) compared the relative bioavailability of three different quinine salts: ethyl carbonate (euquinine), hydrochloride, and sulphate.

Experimental Protocol: Bioavailability Study

A single-dose, randomized, three-way crossover study was conducted to evaluate the relative bioavailability of the different quinine salts.

-

Subjects: Nine healthy adult male volunteers participated in the study. All subjects gave informed consent, and the study protocol was approved by an institutional ethics committee.

-

Dosage and Administration: Each subject received a single oral dose of 600 mg of quinine base equivalent of quinine ethyl carbonate, quinine hydrochloride, and quinine sulphate on three separate occasions. A washout period of at least three weeks was observed between each drug administration.

-

Blood Sampling: Venous blood samples were collected into heparinized tubes at 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 32 hours after drug administration. Plasma was separated by centrifugation and stored frozen until analysis.

-

Analytical Method: Plasma quinine concentrations were determined using a sensitive and specific high-performance liquid chromatography (HPLC) method.

-

Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A mixture of acetonitrile and phosphate buffer.

-

Detection: UV detection at a specific wavelength for quinine.

-

Quantification: The concentration of quinine in plasma samples was calculated by comparing the peak height or area of the sample to that of a known concentration of a quinine standard.

-

-

Pharmacokinetic Data

The study by Jamaludin et al. (1988) found no statistically significant differences in the plasma drug concentration-time profiles among the three quinine salts.[1] This indicates that euquinine is absorbed to a similar extent and at a similar rate as the hydrochloride and sulphate salts of quinine. The key pharmacokinetic parameters are summarized in the table below.

| Parameter | Quinine Ethyl Carbonate (Mean ± S.D.) | Quinine Hydrochloride (Mean ± S.D.) | Quinine Sulphate (Mean ± S.D.) |

| Cmax (µg/mL) | 3.58 ± 0.88 | 3.84 ± 0.96 | 3.67 ± 0.84 |

| Tmax (h) | 2.11 ± 0.60 | 1.94 ± 0.50 | 2.00 ± 0.47 |

| AUC₀₋₃₂ (µg·h/mL) | 35.1 ± 9.1 | 37.2 ± 10.3 | 36.1 ± 9.7 |

Data from Jamaludin et al. (1988)

The results demonstrate the bioequivalence of euquinine to other commonly used quinine salts, confirming its suitability as a therapeutic alternative with the added benefit of improved taste.

Pharmacokinetics of Quinine (from Euquinine)

Once absorbed, euquinine is rapidly hydrolyzed to quinine, which is the active pharmacological agent. Therefore, the subsequent pharmacokinetic profile is that of quinine.

Absorption

Quinine is well absorbed from the gastrointestinal tract, with more than 85% of an oral dose being bioavailable.[2] Following oral administration of euquinine, peak plasma concentrations of quinine are typically reached within 2-3 hours.[1]

Distribution

Quinine is widely distributed throughout the body. It has a volume of distribution that can be altered by the severity of malaria. In healthy individuals, the volume of distribution is larger than in patients with malaria.[2] Quinine is approximately 70-95% bound to plasma proteins, primarily to alpha-1-acid glycoprotein.[2]

Metabolism

Quinine is extensively metabolized in the liver, with over 80% of the drug being eliminated through hepatic biotransformation.[2] The major metabolic pathway is hydroxylation, mediated primarily by the cytochrome P450 enzyme CYP3A4, to form 3-hydroxyquinine, which is the principal metabolite.[3] Other minor metabolites are also formed.

Excretion

The metabolites of quinine, along with a small amount of unchanged drug (approximately 20%), are excreted in the urine. The elimination half-life of quinine in healthy adults is around 11 hours.[2]

Experimental Workflows and Signaling Pathways

Bioavailability Assessment Workflow

The following diagram illustrates the typical workflow for a single-dose crossover bioavailability study, such as the one described for euquinine.

Quinine's Interaction with the TRAF6-AKT Signaling Pathway

Recent research has identified that quinine can exert effects beyond its anti-malarial activity by interacting with cellular signaling pathways. One such pathway is the TRAF6-AKT pathway, which is crucial for cell survival and proliferation. Quinine has been shown to inhibit this pathway.[2][4]

Experimental Protocol: Western Blot for AKT Phosphorylation

To investigate the effect of quinine on the TRAF6-AKT pathway, the phosphorylation status of AKT is commonly assessed using Western blotting.

-

Cell Culture and Treatment: A suitable cell line (e.g., HeLa or A549) is cultured and then treated with varying concentrations of quinine for a specified period. A control group receives no quinine. In some experiments, the pathway is stimulated (e.g., with lipopolysaccharide, LPS) to observe quinine's inhibitory effect.

-

Protein Extraction: After treatment, the cells are lysed to extract total cellular proteins. The protein concentration is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated AKT (p-AKT) and total AKT.

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified.

-

-

Data Analysis: The ratio of p-AKT to total AKT is calculated to determine the effect of quinine on AKT phosphorylation.

The diagram below illustrates the inhibitory effect of quinine on the TRAF6-AKT signaling pathway. Quinine interferes with the interaction between TRAF6 and AKT, which in turn prevents the phosphorylation and subsequent activation of AKT.[2][4]

Conclusion

Euquinine is a bioequivalent alternative to other quinine salts, offering the significant advantage of improved palatability. Its pharmacokinetic profile is well-characterized and predictable, being dictated by the properties of its active metabolite, quinine. Further research into quinine's interactions with cellular signaling pathways, such as the TRAF6-AKT pathway, may unveil novel therapeutic applications for this long-standing drug. This guide provides a comprehensive overview of the bioavailability and pharmacokinetics of euquinine, serving as a valuable resource for the scientific and drug development communities.

References

- 1. Relative bioavailability of the hydrochloride, sulphate and ethyl carbonate salts of quinine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. scribd.com [scribd.com]

- 4. Suppression of tumor cell proliferation by quinine via the inhibition of the tumor necrosis factor receptor‑associated factor 6‑AKT interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

Historical development of quinine derivatives in research

An In-depth Technical Guide on the Historical Development of Quinine Derivatives in Research

Introduction

For centuries, the bark of the Cinchona tree was the only known effective treatment against the fevers induced by malaria. The isolation of its primary active alkaloid, quinine, in 1820 marked a pivotal moment in the history of medicine, transforming a botanical remedy into a quantifiable chemical entity and laying the groundwork for modern chemotherapy.[1][2][3][4] This guide provides a comprehensive overview of the historical development of quinine and its derivatives, tracing the scientific journey from the natural product to a vast arsenal of synthetic antimalarial agents. It delves into the key milestones, the evolution of chemical synthesis, the mechanisms of action, and the persistent challenge of drug resistance that continues to drive research. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental insights and a structured presentation of key data.

A Historical Trajectory of Quinine and Its Derivatives

The story of quinine is one of serendipity, systematic research, and response to global pressures such as war and the rise of drug resistance. The timeline below highlights the key milestones in the evolution of this critical class of compounds.

-

Pre-17th Century: Indigenous populations of the Andes utilize the bark of the Cinchona tree to treat fevers and chills.[1][3]

-

c. 1630s: Jesuit missionaries in Peru document the bark's efficacy and introduce it to Europe, where it becomes known as "Jesuit's Bark."[1][2][3]

-

1820: French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou isolate and name quinine from Cinchona bark, allowing for standardized dosing and marking the beginning of its journey as a purified drug.[2][3][4][5]

-

1856: In an attempt to synthesize quinine, William Henry Perkin serendipitously discovers mauveine, the first synthetic aniline dye. This event launches the synthetic dye industry, which in turn becomes a foundation for the modern pharmaceutical industry.[1][2]

-

1920s-1930s: German scientists, seeking a synthetic substitute for quinine, develop the first significant synthetic antimalarials. This effort leads to the 8-aminoquinoline Pamaquine (1926) and the acridine derivative Quinacrine (1930s).[6][7]

-

1934: Hans Andersag at Bayer synthesizes Resochin , a 4-aminoquinoline derivative. It is initially considered too toxic and is set aside.[4][8]

-

World War II: The seizure of Cinchona plantations in Java by Japanese forces creates a critical shortage of quinine for the Allied forces, dramatically accelerating research into synthetic alternatives.[3] The U.S. re-evaluates captured German drugs, including a Resochin analogue, and rediscovers its potent antimalarial activity. This compound is subsequently named Chloroquine .[4][8]

-

1944: R.B. Woodward and W.E. Doering achieve the first formal total synthesis of quinine, a landmark achievement in organic chemistry, though it is not commercially viable compared to natural extraction.[2][9]

-

1947: Chloroquine is introduced into clinical practice. Its high efficacy, low cost, and favorable safety profile lead it to replace quinine as the gold standard for malaria treatment and prophylaxis for several decades.[8]

-

Late 1950s: The first reports of Plasmodium falciparum resistance to chloroquine emerge, initiating a new chapter in antimalarial drug development focused on overcoming resistance.[4]

-

1970s: In response to widespread chloroquine resistance, the U.S. Army develops Mefloquine , a quinoline methanol that is effective against resistant parasite strains.[4][7]

-

Present: Research continues to focus on modifying the quinoline scaffold to combat resistance. Strategies include developing hybrid molecules that combine the quinoline core with other pharmacophores and the use of bisquinoline compounds like Piperaquine , primarily in artemisinin-based combination therapies (ACTs).[7][10][11]

Quantitative Data on Key Quinine Derivatives

The development of quinine derivatives has been a process of systematic modification to enhance efficacy, broaden the activity spectrum, and overcome resistance. The following table summarizes the key compounds derived from or inspired by the quinine scaffold.

| Derivative | Year Introduced | Chemical Class | Key Characteristics & Activity Spectrum |

| Quinine | 1820 (Isolated) | Cinchona Alkaloid | Blood schizonticide. Active against P. vivax, P. malariae, P. ovale, and chloroquine-sensitive P. falciparum. Still used for severe malaria.[2][4][12] |

| Pamaquine | 1926 | 8-Aminoquinoline | First synthetic antimalarial. Primarily active against liver-stage hypnozoites. Largely replaced due to toxicity.[6][7] |

| Chloroquine | 1947 | 4-Aminoquinoline | Highly effective, safe, and inexpensive blood schizonticide. Was the drug of choice for decades. Widespread resistance in P. falciparum.[4][5][8] |

| Primaquine | ~1950 | 8-Aminoquinoline | The primary drug used to eradicate dormant liver-stage hypnozoites of P. vivax and P. ovale (radical cure).[6][7][10] |

| Amodiaquine | ~1950s | 4-Aminoquinoline | Structurally similar to chloroquine. Remains effective against some chloroquine-resistant strains. Used in combination therapies.[5][13] |

| Hydroxychloroquine | ~1955 | 4-Aminoquinoline | A metabolite of chloroquine with a better safety profile, particularly regarding retinopathy. Also used in autoimmune diseases.[9][14] |

| Mefloquine | 1970s | Quinoline Methanol | Developed to treat multi-drug resistant P. falciparum. Effective blood schizonticide. Associated with neuropsychiatric side effects.[4][7] |

| Piperaquine | 1960s | Bisquinoline | Used extensively in China. Re-emerged as a partner drug in ACTs due to its long half-life and efficacy against resistant strains.[7] |

Mechanism of Action: The Heme Detoxification Pathway

The primary mechanism of action for quinine and the 4-aminoquinoline derivatives like chloroquine involves the disruption of a critical metabolic process in the malaria parasite during its blood stage.[15]

-

Hemoglobin Digestion: The parasite resides within human red blood cells and digests the host's hemoglobin in its acidic food vacuole to obtain essential amino acids.[16]

-

Release of Toxic Heme: This digestion process releases large quantities of toxic free heme (ferriprotoporphyrin IX).

-

Biocrystallization to Hemozoin: To protect itself, the parasite rapidly polymerizes the toxic heme into an inert, insoluble crystal called hemozoin (the "malaria pigment").[16]

-

Drug Action: Quinine and chloroquine, being weak bases, accumulate to high concentrations within the acidic food vacuole. Here, they bind to free heme and cap the growing hemozoin crystal, preventing further polymerization.[12][15]

-

Parasite Death: The resulting buildup of toxic free heme leads to oxidative stress, membrane damage, and ultimately, the death of the parasite.[2][16]

The 8-aminoquinolines, such as primaquine, have a different, though less understood, mechanism of action that is not dependent on heme polymerization and is effective against the liver stages of the parasite.[6]

Key Experimental Protocols

The evaluation of novel antimalarial compounds relies on standardized in vitro and in vivo assays. Below are generalized protocols for two fundamental experiments in the field.

In Vitro Antimalarial Susceptibility Assay (pLDH Method)

This assay measures the viability of P. falciparum cultures after exposure to a drug by quantifying the activity of the parasite-specific enzyme lactate dehydrogenase (pLDH).

Methodology:

-

Parasite Culture: Asynchronous or synchronized P. falciparum cultures (e.g., strains 3D7 for chloroquine-sensitive, W2 for chloroquine-resistant) are maintained in human O+ erythrocytes at 2% hematocrit in RPMI-1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin.

-

Drug Preparation: The test compound is serially diluted in an appropriate solvent (e.g., DMSO) and then further diluted in culture medium to achieve the final desired concentrations.

-

Assay Plate Setup: In a 96-well microtiter plate, 100 µL of parasitized red blood cell suspension (1% parasitemia, 2% hematocrit) is added to each well containing 100 µL of the serially diluted test compound. Control wells include parasite cultures with no drug and uninfected red blood cells.

-

Incubation: The plate is incubated for 72 hours at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).

-

Enzyme Activity Measurement:

-

The plate is frozen at -80°C and thawed to lyse the cells and release pLDH.

-

100 µL of a reaction mixture containing Malstat reagent (Tris buffer, Triton X-100, L-lactate) and a solution of NBT/PES (nitroblue tetrazolium/phenazine ethosulfate) is added to each well.

-

The plate is incubated in the dark at room temperature for 30-60 minutes. The pLDH enzyme reduces lactate, leading to the reduction of NBT to formazan, a blue-colored product.

-

-

Data Analysis: The absorbance is read at 650 nm using a microplate reader. The results are expressed as the percentage of parasite growth inhibition compared to the drug-free control. The 50% inhibitory concentration (IC₅₀) is calculated by non-linear regression analysis of the dose-response curve.

Heme Biocrystallization Inhibition Assay

This cell-free assay assesses the ability of a compound to directly inhibit the formation of β-hematin (the synthetic equivalent of hemozoin) from heme.

Methodology:

-

Reagent Preparation:

-

A solution of hemin chloride is prepared in DMSO.

-

The test compound is serially diluted in DMSO.

-

A high concentration acetate buffer (e.g., 4.5 M, pH 5.0) is prepared.

-

-

Assay Procedure:

-

In a 96-well plate, the hemin solution is added to each well.

-

The serially diluted test compound is added. Chloroquine is used as a positive control.

-

The reaction is initiated by adding the acetate buffer, which induces the precipitation of β-hematin.

-

-

Incubation: The plate is incubated at 37°C for 18-24 hours to allow for β-hematin formation.

-

Quantification:

-

The plate is centrifuged, and the supernatant (containing soluble heme) is carefully removed.

-

The remaining pellet (containing β-hematin) is washed with DMSO to remove any unreacted heme.

-

The final β-hematin pellet is dissolved in a solution of NaOH or NaOH/SDS.

-

-

Data Analysis: The amount of dissolved β-hematin is quantified by measuring the absorbance at 405 nm. The IC₅₀ value is determined as the drug concentration that inhibits β-hematin formation by 50% compared to the no-drug control.

Conclusion and Future Directions

The historical arc of quinine and its derivatives is a compelling narrative of how natural product chemistry has evolved into modern, rational drug design. From the bark of a tree to highly optimized synthetic molecules, the quinoline scaffold has remained a cornerstone of antimalarial therapy for nearly 400 years.[7][17] The relentless emergence of drug resistance has been the primary catalyst for innovation, pushing researchers to modify existing structures and explore novel mechanisms of action.

Current research continues this legacy, with a focus on several key areas:

-

Overcoming Resistance: Designing novel 4-aminoquinolines and hybrid molecules that can evade existing resistance mechanisms, such as the P. falciparum chloroquine resistance transporter (PfCRT).[17]

-

Targeting Multiple Life Cycle Stages: Developing compounds that are active not only against the asexual blood stages but also against the liver and gametocyte stages to prevent transmission and relapse.

-

Combination Therapy: Identifying new quinoline derivatives that can serve as effective long-acting partner drugs in combination therapies to protect newer drugs like the artemisinins from developing resistance.

The journey that began with quinine is far from over. The foundational knowledge built over centuries of research into its derivatives continues to inform the development of the next generation of medicines needed to combat the persistent global threat of malaria.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Quinine - Wikipedia [en.wikipedia.org]

- 3. medium.com [medium.com]

- 4. History of antimalarial drugs | Medicines for Malaria Venture [mmv.org]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. What Historical Records Teach Us about the Discovery of Quinine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chloroquine - Wikipedia [en.wikipedia.org]

- 9. bibliotekanauki.pl [bibliotekanauki.pl]

- 10. Quinine conjugates and quinine analogues as potential antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Next-Generation Antimalarial Drugs: Hybrid Molecules as a New Strategy in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. go.drugbank.com [go.drugbank.com]

- 13. Introducing New Antimalarial Analogues of Chloroquine and Amodiaquine: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. journals.co.za [journals.co.za]

- 17. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Euquinine in the Inhibition of Hemozoin Biocrystallization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the role of euquinine, an ethyl carbonate ester of quinine, in the inhibition of hemozoin biocrystallization, a critical process in the survival of the malaria parasite, Plasmodium falciparum. While specific quantitative data for euquinine's direct inhibitory effect on hemozoin formation is not extensively documented in publicly available literature, its mechanism of action is understood to be intrinsically linked to that of its parent compound, quinine. This guide will, therefore, leverage the extensive research on quinine to elucidate the core principles of hemozoin inhibition, present relevant quantitative data for quinine as a proxy, detail established experimental protocols for assessing this inhibition, and provide visual representations of the key pathways and workflows.

Introduction: The Significance of Hemozoin in Malaria Pathogenesis

The intraerythrocytic stages of the malaria parasite Plasmodium falciparum are characterized by the digestion of copious amounts of host cell hemoglobin within an acidic digestive vacuole.[1] This process releases large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself from the deleterious effects of this heme, the parasite has evolved a unique detoxification pathway: the biocrystallization of heme into an inert, insoluble crystalline polymer known as hemozoin.[1][2] The formation of hemozoin is, therefore, an essential process for the parasite's survival, making it a prime target for antimalarial drug development.[1][3]

Quinoline-based antimalarials, a class of drugs that includes quinine and its derivatives like euquinine, have been a cornerstone of malaria treatment for centuries.[2] Their primary mechanism of action is widely accepted to be the disruption of hemozoin formation.[1][4] By inhibiting this crucial detoxification process, these drugs lead to the accumulation of toxic free heme, which is thought to induce oxidative stress, disrupt membrane function, and ultimately lead to parasite death.[4]

Euquinine, as quinine ethyl carbonate, is considered a prodrug of quinine. While it is noted for being tasteless and odorless, its antimalarial activity is attributed to the in vivo hydrolysis to quinine. Therefore, understanding the interaction of quinine with hemozoin biocrystallization is fundamental to comprehending the therapeutic action of euquinine.

Mechanism of Hemozoin Biocrystallization and its Inhibition by Quinolines

The precise mechanism of hemozoin formation is a subject of ongoing research, but it is understood to be a complex process involving the acidic environment of the digestive vacuole and potentially the presence of lipids or parasite-specific proteins that facilitate crystal nucleation and growth.[4]

Quinoline antimalarials are proposed to inhibit hemozoin formation through one or a combination of the following mechanisms:

-

Heme Complexation: These drugs can form complexes with free heme in the digestive vacuole. This drug-heme complex may be toxic in itself and is unable to be incorporated into the growing hemozoin crystal.[2]

-

Capping of Hemozoin Crystals: Quinoline drugs, or their heme complexes, may bind to the growing faces of the hemozoin crystal, thereby preventing the addition of further heme units and effectively "capping" crystal growth.[2]

This inhibition leads to a buildup of soluble, toxic heme within the parasite's digestive vacuole, triggering a cascade of events that result in parasite death.

Quantitative Analysis of Hemozoin Inhibition

| Compound | IC50 (µM) for β-Hematin Inhibition | Reference |

| Quinine | 80 - 250 | [4] |

| Chloroquine | 50 - 100 | [4] |

| Amodiaquine | ~25 | [4] |

| Mefloquine | 100 - 500 | [4] |

| Quinidine | 80 - 250 | [4] |

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols for Measuring Hemozoin Inhibition

The in vitro assessment of hemozoin inhibition is a cornerstone of antimalarial drug discovery. The most common method is the β-hematin formation assay, which mimics the physiological conditions of the parasite's digestive vacuole.

Spectrophotometric Assay for β-Hematin Formation Inhibition

This method is based on the differential solubility of free heme and β-hematin in certain solvents.

Materials:

-

Hemin chloride

-

Sodium acetate buffer (pH 4.8)

-

Tween 20 or other suitable detergent

-

Test compounds (e.g., euquinine, dissolved in an appropriate solvent like DMSO)

-

96-well microplates

-

Plate reader capable of measuring absorbance at 415 nm and 630 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of hemin in a suitable solvent (e.g., DMSO).

-

Prepare the sodium acetate buffer at the desired pH (typically 4.8 to mimic the digestive vacuole).

-

Prepare stock solutions of the test compounds at various concentrations.

-

-

Assay Setup:

-

In a 96-well plate, add the sodium acetate buffer.

-

Add the test compound at different final concentrations to the wells. Include a positive control (e.g., chloroquine) and a negative control (solvent only).

-

Add a detergent such as Tween 20 to facilitate the reaction.

-

Initiate the reaction by adding the hemin solution to all wells.

-

-

Incubation:

-

Incubate the plate at 37°C for a specified period (e.g., 18-24 hours) to allow for β-hematin formation.

-

-

Measurement:

-

After incubation, centrifuge the plate to pellet the β-hematin.

-

Carefully remove the supernatant containing unreacted (free) hemin.

-

The amount of free hemin can be quantified by measuring the absorbance of the supernatant at 415 nm. Alternatively, the formed β-hematin pellet can be dissolved in a basic solution and its absorbance measured.

-

A common method to assess the relative amount of free hemin is to measure the absorbance of the entire reaction mixture at both 415 nm and 630 nm. The difference in absorbance (A415nm - A630nm) is proportional to the concentration of free hemin.[4]

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using a suitable sigmoidal dose-response curve fit.

-

Visualizing the Pathways and Processes

Signaling Pathway of Hemozoin Inhibition

The following diagram illustrates the proposed mechanism of action for quinoline antimalarials in inhibiting hemozoin biocrystallization.

Caption: Proposed mechanism of hemozoin inhibition by euquinine (quinine).

Experimental Workflow for Hemozoin Inhibition Assay

The following diagram outlines the key steps in a typical in vitro β-hematin formation inhibition assay.

Caption: Workflow for in vitro β-hematin inhibition assay.

Conclusion

Euquinine, through its conversion to quinine, is an effective antimalarial agent that targets the essential heme detoxification pathway of Plasmodium falciparum. While direct quantitative data on euquinine's hemozoin inhibition is sparse, the well-established mechanism of quinine provides a strong foundation for understanding its mode of action. The inhibition of hemozoin biocrystallization remains a validated and critical target for the development of new antimalarial therapies. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of quinine derivatives and other novel compounds aimed at disrupting this vital parasite process. Further research to quantify the specific inhibitory potency of euquinine would be a valuable contribution to the field.

References

- 1. Hemozoin and antimalarial drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinolines block every step of malaria heme crystal growth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Diverse Range of Hemozoin Inhibiting Scaffolds Act on Plasmodium falciparum as Heme Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antimalarial Quinoline Drugs Inhibit β-Hematin and Increase Free Hemin Catalyzing Peroxidative Reactions and Inhibition of Cysteine Proteases - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Antiplasmodial Activity of Euquinine (Quinine Ethyl Carbonate)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euquinine, chemically known as quinine ethyl carbonate, is a derivative of the cinchona alkaloid quinine.[1] Developed as a tasteless and odorless alternative to the intensely bitter quinine salts, it has been used as an antimalarial agent.[2] The antiplasmodial activity of Euquinine is attributed to its active component, quinine, which is released upon administration. This technical guide focuses on the in vitro antiplasmodial activity of this class of compound, presenting quantitative data, detailed experimental protocols, and the proposed mechanism of action based on studies of its parent compound, quinine. While Euquinine itself is noted to have anti-Plasmodium falciparum activity, specific in vitro efficacy studies quantifying its IC50 values are not prevalent in published literature; research has predominantly focused on the active metabolite, quinine.[1]

Core Mechanism of Action: Interference with Heme Detoxification

The primary mechanism of action for quinoline antimalarials like quinine is the disruption of the parasite's critical heme detoxification pathway within the acidic digestive vacuole.[3][4] During its intraerythrocytic stage, the Plasmodium parasite digests host hemoglobin to acquire essential amino acids. This process releases large quantities of toxic free heme (ferriprotoporphyrin IX).

To protect itself, the parasite biocrystallizes the toxic heme into an inert, insoluble polymer called hemozoin (malaria pigment). Quinine is a weak base that accumulates in the acidic environment of the parasite's digestive vacuole.[4] It is hypothesized to interfere with heme detoxification by binding to the growing faces of the hemozoin crystal, effectively capping it and preventing further polymerization.[2] This inhibition leads to an accumulation of toxic, soluble heme, which induces oxidative stress, damages cellular membranes, and ultimately leads to parasite death.[2][3] Other proposed mechanisms include the inhibition of nucleic acid and protein synthesis.[2]

Figure 1: Proposed mechanism of action of Quinine.

Quantitative Data: In Vitro Antiplasmodial Activity of Quinine

The following table summarizes the 50% inhibitory concentration (IC50) values for quinine against various laboratory strains and clinical isolates of P. falciparum. These values indicate the concentration of the drug required to inhibit 50% of parasite growth in vitro. The data highlights the variability in susceptibility between chloroquine-sensitive (CQS), chloroquine-resistant (CQR), and multidrug-resistant (MDR) strains.

| Parasite Strain/Isolate | Resistance Profile | IC50 (nM) [Mean or Median] | Reference |

| Kenyan Field Isolates (n=29) | Mixed | 92 (Median) | [5] |

| Gabonese Isolates (Franceville) | Mixed | 156.7 (Mean) | [6] |

| Gabonese Isolates (Bakoumba) | High CQR | 385.5 (Mean) | [6] |

| Indian Field Isolates (MZR-I to IV) | ACT Treatment Failure | Higher than reference strains | [7] |

| 3D7 (Reference Strain) | Chloroquine-Sensitive | Varies (Control) | [7] |

| K1 (Reference Strain) | Chloroquine-Resistant | Varies (Control) | [7] |

Note: The IC50 values for quinine can vary significantly based on the specific assay protocol, laboratory conditions, and the genetic background of the parasite isolates.

Experimental Protocols: In Vitro Antiplasmodial Assays

Standardized protocols are crucial for determining the in vitro efficacy of antimalarial compounds. The Malaria SYBR Green I-based Fluorescence (MSF) assay is a widely used, sensitive, and high-throughput method.

Protocol: SYBR Green I-Based Assay

This protocol outlines the key steps for assessing the antiplasmodial activity of a test compound against P. falciparum.

1. Parasite Culture & Synchronization:

-

P. falciparum strains (e.g., 3D7, K1) are maintained in continuous culture using the method of Trager and Jensen.[8]

-

Culture Medium: RPMI-1640 supplemented with 25 mM HEPES, 2 mM L-glutamine, 2 g/L sodium bicarbonate, 0.5% Albumax II, and 50 µg/mL gentamycin.[8]

-

Culture Conditions: Parasites are cultured in O+ human erythrocytes at a 2-5% hematocrit and maintained at 37°C in a modular chamber with a specific gas mixture (5% CO₂, 5% O₂, 90% N₂).[9][10]

-

Synchronization: Cultures are synchronized to the ring stage, typically using 5% D-sorbitol treatment, to ensure a uniform parasite population at the start of the assay.

2. Drug Plate Preparation:

-

The test compound (e.g., Quinine) is dissolved in a suitable solvent like DMSO to create a high-concentration stock solution.

-

Serial two-fold dilutions of the compound are prepared in the culture medium and dispensed into a 96-well microtiter plate in duplicate or triplicate.

-

Appropriate controls are included: wells with parasitized red blood cells (RBCs) but no drug (positive growth control) and wells with non-parasitized RBCs (background control).

3. Incubation:

-

The synchronized, ring-stage parasite culture (typically at 0.5-1% parasitemia and 2% hematocrit) is added to each well of the drug plate.

-

The plate is placed in a humidified, airtight chamber, gassed with the appropriate mixture, and incubated at 37°C for 72 hours (to allow for maturation from ring to schizont stage).[8]

4. Lysis and Staining:

-

After incubation, the plate is frozen at -20°C or -80°C to lyse the red blood cells.

-

A lysis buffer is prepared containing Tris-HCl, EDTA, saponin, Triton X-100, and SYBR Green I dye.

-

The lysis buffer is added to each well, and the plate is incubated in the dark at room temperature for at least one hour to allow the SYBR Green I dye to intercalate with the parasite DNA.[8]

5. Data Acquisition and Analysis:

-

The fluorescence intensity of each well is read using a microplate reader with excitation and emission wavelengths set to ~485 nm and ~530 nm, respectively.

-

The fluorescence values are converted to percentage inhibition of parasite growth relative to the drug-free control wells.

-

The IC50 values are determined by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a non-linear regression dose-response curve.

Figure 2: General workflow for an in vitro antiplasmodial assay.

Conclusion

Euquinine serves as a valuable, organoleptically superior alternative to quinine for antimalarial therapy. Its in vitro antiplasmodial efficacy is a direct function of quinine, its active metabolite. The mechanism of action is well-characterized and centers on the disruption of the parasite's heme detoxification pathway, a validated target for antimalarial drugs. The quantitative data for quinine demonstrate potent activity against P. falciparum, although susceptibility varies among strains with different resistance profiles. The standardized in vitro protocols described herein, particularly the SYBR Green I assay, provide a robust framework for the continued evaluation of quinoline-class compounds and the monitoring of parasite drug resistance, which are essential activities in the global effort to control and eliminate malaria.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Quinine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. go.drugbank.com [go.drugbank.com]

- 5. In Vitro Activities of Quinine and Other Antimalarials and pfnhe Polymorphisms in Plasmodium Isolates from Kenya - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro activity of chloroquine, quinine, mefloquine and halofantrine against Gabonese isolates of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro susceptibility of Indian Plasmodium falciparum isolates to different antimalarial drugs & antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. phcogres.com [phcogres.com]

- 9. Investigating the activity of quinine analogues vs. chloroquine resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mmv.org [mmv.org]

Euquinine (CAS Number 83-75-0): A Technical Guide to its Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Euquinine, with the CAS number 83-75-0, is chemically known as Quinine Ethyl Carbonate. It is a derivative of the well-known antimalarial drug, quinine. This technical guide provides an in-depth overview of the research applications of Euquinine, focusing on its antiplasmodial activity, its role in multidrug resistance, and its pharmacokinetic profile. While specific research on Euquinine is limited, this guide extrapolates from the extensive data available for its parent compound, quinine, to provide a comprehensive understanding of its potential applications. This document includes quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to support further research and development.

Introduction

Euquinine, or Quinine Ethyl Carbonate, is a tasteless and odorless salt derived from quinine.[1] This property makes it a more palatable alternative for oral administration, particularly in pediatric populations.[2] Historically, quinine and its derivatives have been central to the treatment of malaria.[1] Euquinine's primary research applications lie in the fields of malariology, particularly in studying drug resistance, and in oncology, for its potential to reverse multidrug resistance.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 83-75-0 | [1] |

| Molecular Formula | C23H28N2O4 | [3] |

| Molecular Weight | 396.48 g/mol | [3] |

| Appearance | White crystals | [4] |

| Solubility | Practically insoluble in water; soluble in alcohol and ether | [4] |

Research Applications

Antimalarial Activity

Euquinine, as a derivative of quinine, is expected to exhibit significant activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. The mechanism of action is believed to be similar to that of quinine, which involves the inhibition of hemozoin biocrystallization in the parasite's food vacuole. This process leads to the accumulation of toxic free heme, ultimately causing parasite death.

3.1.1. In Vitro Antiplasmodial Activity Data (of Quinine)

Due to the scarcity of specific IC50 data for Euquinine, the following table summarizes the in vitro activity of its parent compound, quinine, against various strains of P. falciparum.

| P. falciparum Strain | Chloroquine Sensitivity | Quinine IC50 (nM) | Reference |

| D6 | Sensitive | 6.89 | [5] |

| W2 | Resistant | 13.8 | |

| 3D7 | Sensitive | Not specified | |

| Dd2 | Resistant | Not specified |

3.1.2. Experimental Protocol: In Vitro Antiplasmodial Assay (SYBR Green I-based)

This protocol is a general method for assessing the in vitro antiplasmodial activity of compounds like Euquinine.

Objective: To determine the 50% inhibitory concentration (IC50) of Euquinine against P. falciparum.

Materials:

-

Euquinine (CAS 83-75-0)

-

P. falciparum culture (e.g., 3D7 or W2 strain)

-

Human erythrocytes

-

RPMI 1640 medium supplemented with HEPES, sodium bicarbonate, hypoxanthine, and AlbuMAX II

-

SYBR Green I nucleic acid stain

-

Lysis buffer (Tris, EDTA, saponin, Triton X-100)

-

96-well microplates

-

Incubator (37°C, 5% CO2, 5% O2)

-

Fluorescence plate reader

Procedure:

-

Prepare a stock solution of Euquinine in a suitable solvent (e.g., DMSO) and make serial dilutions.

-

Synchronize the P. falciparum culture to the ring stage.

-

Prepare a parasite suspension with 2% hematocrit and 1% parasitemia in the culture medium.

-

Add 100 µL of the parasite suspension to each well of a 96-well plate.

-

Add 1 µL of the Euquinine dilutions to the respective wells. Include positive (parasites with no drug) and negative (uninfected erythrocytes) controls.

-

Incubate the plates for 72 hours under the specified conditions.

-

After incubation, add 100 µL of lysis buffer containing SYBR Green I to each well.

-

Incubate in the dark at room temperature for 1 hour.

-

Measure the fluorescence intensity using a plate reader (excitation: 485 nm, emission: 530 nm).

-

Calculate the IC50 values by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.[6]

Multidrug Resistance Reversal

Quinine has been shown to act as a P-glycoprotein (P-gp) inhibitor, a protein often overexpressed in cancer cells that contributes to multidrug resistance (MDR).[7][8] By inhibiting P-gp, quinine can increase the intracellular concentration of chemotherapeutic drugs, thereby restoring their efficacy. Euquinine is being investigated for similar properties.

3.2.1. Experimental Protocol: P-glycoprotein (P-gp) Inhibition Assay

This protocol describes a method to assess the potential of Euquinine to inhibit P-gp-mediated efflux.

Objective: To determine if Euquinine can inhibit the P-gp transporter and reverse multidrug resistance.

Materials:

-

Euquinine (CAS 83-75-0)

-

P-gp-overexpressing cancer cell line (e.g., K562/ADM) and its non-resistant counterpart (K562)

-

A fluorescent P-gp substrate (e.g., Rhodamine 123)

-

A known P-gp inhibitor as a positive control (e.g., Verapamil)

-

Cell culture medium (e.g., RPMI 1640 with 10% FBS)

-

Flow cytometer or fluorescence microscope

Procedure:

-

Culture the resistant and non-resistant cancer cells to 80-90% confluency.

-

Pre-incubate the cells with various concentrations of Euquinine or the positive control for 1 hour.

-

Add the fluorescent P-gp substrate (Rhodamine 123) to the cells and incubate for another hour.

-

Wash the cells with ice-cold PBS to remove the extracellular fluorescent substrate.

-

Analyze the intracellular fluorescence intensity using a flow cytometer or visualize under a fluorescence microscope.

-

An increase in intracellular fluorescence in the presence of Euquinine indicates inhibition of P-gp-mediated efflux.

Pharmacokinetics and Bioavailability

A study comparing the relative bioavailability of hydrochloride, sulphate, and ethyl carbonate salts of quinine showed no statistically significant differences in their plasma drug concentration-time profiles.[2] This suggests that Euquinine has a comparable bioavailability to other quinine salts.

3.3.1. Pharmacokinetic Parameters of Quinine (Oral Administration)

| Parameter | Value | Reference |

| Bioavailability | ~88% | [9] |

| Tmax | 1-3 hours | [9][10] |

| Volume of Distribution (Vd) | 3.6 L/kg | [9] |

| Plasma Clearance | 0.19 L/kg/h | [9] |

| Elimination Half-life | ~11 hours in healthy adults | [11] |

3.3.2. Experimental Protocol: Bioavailability Study

This protocol outlines a general procedure for a comparative bioavailability study of Euquinine.

Objective: To compare the rate and extent of absorption of Euquinine with a reference quinine formulation.

Design: A single-dose, randomized, two-period, crossover study in healthy volunteers.

Procedure:

-

Recruit a cohort of healthy adult volunteers.

-

After an overnight fast, administer a single oral dose of Euquinine or the reference formulation.

-

Collect blood samples at predefined time points (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours) post-dosing.

-

Separate the plasma and store it frozen until analysis.

-

Analyze the plasma samples for quinine concentration using a validated HPLC method.[2][12]

-

After a washout period of at least 7 days, administer the other formulation to the subjects.

-

Repeat the blood sampling and analysis.

-

Calculate the pharmacokinetic parameters (AUC, Cmax, Tmax) for both formulations and perform statistical analysis to assess bioequivalence.[13]

Synthesis

Signaling Pathways

Research on quinine has revealed its interaction with several cellular signaling pathways. These interactions may underlie both its therapeutic effects and its side effects. As a derivative, Euquinine is likely to affect similar pathways.

AKT Signaling Pathway